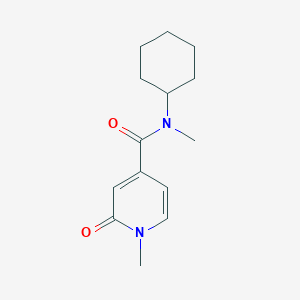![molecular formula C14H13ClN2O2 B7510754 N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用机制
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. By inhibiting BTK, this compound induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, without affecting other kinases in the same family. This selectivity is important because it reduces the risk of off-target effects and improves the safety profile of the drug. In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, leading to tumor regression.
实验室实验的优点和局限性
The advantages of using N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments include its high selectivity for BTK, its ability to induce apoptosis and inhibit cell proliferation, and its promising preclinical results in B-cell malignancies. However, the limitations of using this compound in lab experiments include its relatively low solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for the development of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of this compound in combination with other targeted therapies, the identification of biomarkers to predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors. Additionally, the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of active research and may provide new opportunities for the development of BTK inhibitors.
合成方法
The synthesis of N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate and subsequent purification steps. The final product is obtained as a white solid with a purity of over 99%.
科学研究应用
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and disrupt BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-17-6-5-11(8-13(17)18)14(19)16-9-10-3-2-4-12(15)7-10/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJNXVJPSKGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)


![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)



![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7510742.png)


![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)
